molecular formula C11H20N2OS2 B14619786 N,N-Dibutyl-N'-1,3-dithietan-2-ylideneurea CAS No. 59754-10-8

N,N-Dibutyl-N'-1,3-dithietan-2-ylideneurea

Cat. No.: B14619786
CAS No.: 59754-10-8
M. Wt: 260.4 g/mol
InChI Key: WREJOUJDAVODGC-UHFFFAOYSA-N
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Description

N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea: is a chemical compound characterized by the presence of a 1,3-dithietane ring and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea typically involves the reaction of N,N-dibutylthiourea with a suitable reagent that introduces the 1,3-dithietane ring. One common method involves the use of 1,3-propanedithiol in the presence of a Lewis acid catalyst . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms in the 1,3-dithietane ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of substituted dithietane derivatives.

Scientific Research Applications

Chemistry: N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles .

Medicine: Research is ongoing to explore the potential therapeutic applications of N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea, particularly in the development of novel drugs targeting specific molecular pathways.

Industry: The compound is used in the production of specialty chemicals and materials, including corrosion inhibitors and vulcanization accelerators .

Mechanism of Action

The mechanism of action of N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,3-dithietane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .

Properties

CAS No.

59754-10-8

Molecular Formula

C11H20N2OS2

Molecular Weight

260.4 g/mol

IUPAC Name

1,1-dibutyl-3-(1,3-dithietan-2-ylidene)urea

InChI

InChI=1S/C11H20N2OS2/c1-3-5-7-13(8-6-4-2)10(14)12-11-15-9-16-11/h3-9H2,1-2H3

InChI Key

WREJOUJDAVODGC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)N=C1SCS1

Origin of Product

United States

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